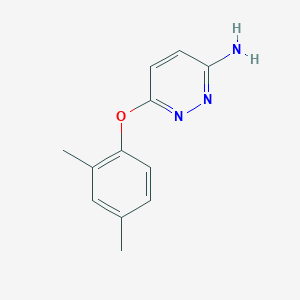

6-(2,4-Dimethylphenoxy)pyridazin-3-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-(2,4-Dimethylphenoxy)pyridazin-3-amine is a heterocyclic compound that features a pyridazine ring substituted with a 2,4-dimethylphenoxy group at the 6-position and an amine group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,4-Dimethylphenoxy)pyridazin-3-amine typically involves the reaction of 2,4-dimethylphenol with a suitable pyridazine precursor. One common method is the aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines, which provides a highly regioselective synthesis of 6-aryl-pyridazin-3-amines under neutral conditions . This reaction offers good functional group compatibility and broad substrate scope.

Industrial Production Methods

Industrial production methods for pyridazine derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of metal-free and neutral reaction conditions is preferred to minimize environmental impact and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

6-(2,4-Dimethylphenoxy)pyridazin-3-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the pyridazine ring to dihydropyridazine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Formation of N-oxides.

Reduction: Formation of dihydropyridazine derivatives.

Substitution: Formation of various substituted pyridazine derivatives depending on the nucleophile used.

Scientific Research Applications

6-(2,4-Dimethylphenoxy)pyridazin-3-amine has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Studied for its potential antimicrobial, anticancer, and anti-inflammatory activities.

Medicine: Investigated for its potential use in developing new therapeutic agents targeting various diseases.

Industry: Utilized in the development of agrochemicals, such as herbicides and insecticides.

Mechanism of Action

The mechanism of action of 6-(2,4-Dimethylphenoxy)pyridazin-3-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, some pyridazine derivatives have been shown to inhibit calcium ion influx, which is required for the activation of platelet aggregation . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Pyridazine: The parent compound of 6-(2,4-Dimethylphenoxy)pyridazin-3-amine, known for its diverse biological activities.

Pyridazinone: A derivative of pyridazine with a keto functionality, also known for its broad spectrum of pharmacological activities.

Pyrimidine: Another diazine isomer with nitrogen atoms at positions 1 and 3, widely studied for its medicinal properties.

Uniqueness

This compound is unique due to the presence of the 2,4-dimethylphenoxy group, which can enhance its biological activity and selectivity. This substitution pattern can lead to improved pharmacokinetic properties and reduced side effects compared to other pyridazine derivatives .

Biological Activity

6-(2,4-Dimethylphenoxy)pyridazin-3-amine is a pyridazine derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a pyridazine ring substituted with a phenoxy group, which is known to influence its pharmacological properties. Research indicates that compounds in this class may exhibit various biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.

Antimicrobial Activity

Studies have shown that pyridazine derivatives exhibit notable antimicrobial properties. For instance, compounds similar to this compound have been investigated for their efficacy against various bacterial strains. In vitro assays revealed that these compounds can inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections .

Anticancer Properties

Research into the anticancer activity of this compound has yielded promising results. For example, a study demonstrated that derivatives with similar structural features induced apoptosis in cancer cell lines such as HepG2 (hepatocellular carcinoma) with an IC50 value of 3.84 µM. The mechanism involved cell cycle arrest at the G2/M phase and modulation of histone deacetylase (HDAC) activity .

Anti-inflammatory Effects

Pyridazine derivatives have also been reported to possess anti-inflammatory properties. The compound's ability to inhibit cyclooxygenase (COX) enzymes suggests its potential use in managing inflammatory conditions . The inhibition of COX-2 has been linked to reduced production of pro-inflammatory mediators, making it a candidate for further investigation in inflammatory disease models.

The biological activity of this compound is believed to be mediated through multiple mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in key signaling pathways.

- Receptor Interaction : It may interact with various receptors involved in cellular signaling, influencing processes such as apoptosis and cell proliferation.

- Cell Cycle Modulation : By affecting the cell cycle machinery, it can induce growth arrest in cancer cells.

Case Studies and Research Findings

Properties

Molecular Formula |

C12H13N3O |

|---|---|

Molecular Weight |

215.25 g/mol |

IUPAC Name |

6-(2,4-dimethylphenoxy)pyridazin-3-amine |

InChI |

InChI=1S/C12H13N3O/c1-8-3-4-10(9(2)7-8)16-12-6-5-11(13)14-15-12/h3-7H,1-2H3,(H2,13,14) |

InChI Key |

SYZAQRRWBJHNHB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)OC2=NN=C(C=C2)N)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.